ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 184838-77-5
VCID: VC11525248
InChI:
SMILES:
Molecular Formula: C8H10O4
Molecular Weight: 170.2

ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate

CAS No.: 184838-77-5

Cat. No.: VC11525248

Molecular Formula: C8H10O4

Molecular Weight: 170.2

Purity: 95

* For research use only. Not for human or veterinary use.

ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate - 184838-77-5

Specification

CAS No. 184838-77-5
Molecular Formula C8H10O4
Molecular Weight 170.2

Introduction

Ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound characterized by its unique structure, which includes an oxirane ring fused to a cyclopropane ring. This compound has garnered significant attention in various fields, including medicinal chemistry and synthetic organic chemistry, due to its potential therapeutic effects and versatility as an intermediate in organic synthesis.

Synthesis and Preparation

The synthesis of ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate typically involves the cyclization of suitable precursors. One common method involves the reaction of propanedioic acid, 1-ethyl 3-(2-propen-1-yl) ester under specific conditions to form the desired bicyclic structure. Industrial production may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and advanced purification techniques to optimize yield and purity .

Chemical Reactions and Applications

Ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can yield different derivatives depending on the reagents used.

Types of Reactions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Oxidation might yield carboxylic acids.

  • Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents. Reduction could produce alcohols or alkanes.

  • Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule using halogenating agents and nucleophiles.

Applications in Medicinal Chemistry

Ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate has been investigated for its potential therapeutic effects due to its structural similarity to known bioactive compounds. Research has demonstrated that derivatives of bicyclic lactones exhibit significant antimicrobial properties and potential anti-cancer activities.

Case Studies

  • Antimicrobial Activity: Derivatives have shown promising activity against Gram-positive bacteria, suggesting potential in the development of new antibiotics.

  • Anti-Cancer Properties: Certain derivatives have demonstrated enhanced selectivity towards cancer cells compared to normal cells, indicating a pathway for further drug development.

Applications in Synthetic Organic Chemistry

This compound serves as an important intermediate in organic synthesis due to its reactive carbonyl and ester functionalities. It can be utilized in the synthesis of more complex organic molecules through reactions such as Michael addition and cycloaddition reactions.

Applications in Materials Science

The unique properties of ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate have led to its exploration in materials science. It can be used as a monomer or cross-linking agent in polymer synthesis, contributing to the development of high-performance materials with enhanced mechanical properties.

Comparison with Similar Compounds

Ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate is distinct from its (1S,5R) counterpart due to its specific stereochemistry, which influences its reactivity and interaction with biological targets. This stereochemistry makes it unique in its applications compared to other similar bicyclic lactones .

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